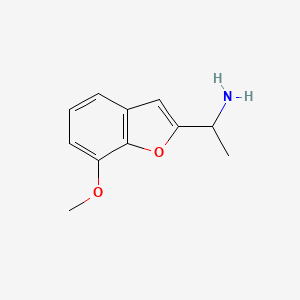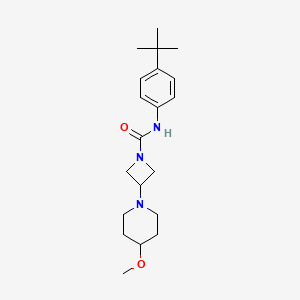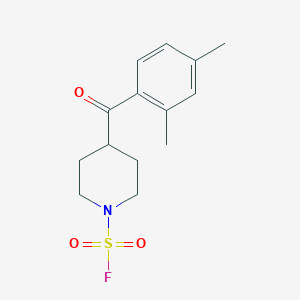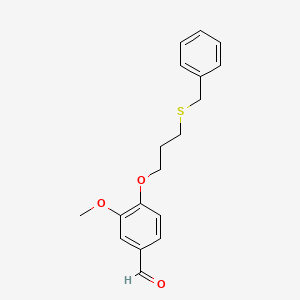
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorophenyl compounds are widely used intermediates in the industrial production of several drugs . The presence of a fluorine atom can enhance the binding affinity of the protein-ligand complex, making fluorinated compounds popular in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, a new fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like FT-IR, HR-MS, 1D and 2D NMR analysis . Density functional theory (DFT) is often applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various transformations. For example, the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various analytical techniques. For example, the structure of a synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Applications De Recherche Scientifique
Anticancer Activity
Research on derivatives of 1,3,4-oxadiazole, such as the related compound 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione, has shown promising anticancer properties. A study found that several compounds exhibited high anticancer activity in vitro against a broad spectrum of cancer cell lines, identifying them as potential lead compounds for further development (A. S. Aboraia et al., 2006).
Neurological Disorders and Cognitive Enhancement
Another compound, ADX47273, which shares the core structure with N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, has shown significant preclinical antipsychotic-like and procognitive activities. It acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), enhancing N-methyl-d-aspartate receptor function. This modulation may represent a novel approach for the treatment of schizophrenia, cognitive deficits, and possibly other neurological disorders (F. Liu et al., 2008).
Antimicrobial and Anti-TB Activity
The synthesis and biological activity evaluation of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have shown significant antimicrobial and anti-tuberculosis (TB) activity. This indicates the potential of 1,3,4-oxadiazole derivatives in developing new treatments for infectious diseases (Mamatha S.V et al., 2019).
Antimicrobial and Antifungal Potency
A study focusing on the design, synthesis, and biological evaluation of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs found that certain compounds demonstrated potent antibacterial and antifungal activity. This research further supports the antimicrobial potential of 1,3,4-oxadiazole derivatives (N. Desai et al., 2016).
Anticonvulsant Activity
Compounds based on the 1,3,4-oxadiazole structure have also been synthesized and evaluated for their anticonvulsant activities. One study showed considerable anticonvulsant activity in models, suggesting a potential mechanism mediated by benzodiazepine receptors and possibly other unknown mechanisms (A. Almasirad et al., 2004).
Mécanisme D'action
The mechanism of action of similar compounds often involves interactions with specific biological targets. For example, a new triazole compound showed potential analgesic and anti-inflammatory effects, with its mechanism of action involving modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-12-2-8-15(9-3-12)27(24,25)11-10-16(23)20-18-22-21-17(26-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEDPQXGBLQMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)


![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)







